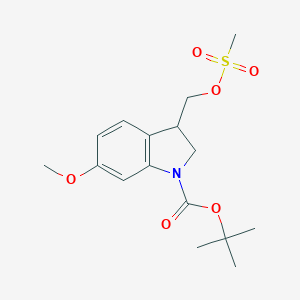
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized in the laboratory using specific methods.
Mechanism Of Action
The mechanism of action of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is not fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine in the brain. This, in turn, leads to an increase in the concentration of acetylcholine, which is important for cognitive function.
Biochemical And Physiological Effects
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain tumor cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, it has been shown to have a positive effect on cognitive function by increasing the concentration of acetylcholine in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is that it can be easily synthesized in the laboratory using relatively simple methods. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. One area of research could focus on elucidating the compound's mechanism of action, which would provide a better understanding of its biological activities. Additionally, further studies could investigate the compound's potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Finally, research could focus on developing new synthetic methods for Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-, which could lead to the development of more potent analogs with improved biological activities.
Synthesis Methods
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- can be synthesized using a reaction between 2-fluoro-1-naphthoic acid and 2-aminoethanol in the presence of a catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. The compound has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules.
properties
CAS RN |
10016-11-2 |
|---|---|
Product Name |
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- |
Molecular Formula |
C14H14FNO2 |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2 |
InChI Key |
SRHCIXDVBODFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Other CAS RN |
10016-11-2 |
synonyms |
2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)



![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)

